2-[(Methylamino)methyl]benzoic acid
Overview
Description
2-[(Methylamino)methyl]benzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where a methylamino group is attached to the benzoic acid structure
Mechanism of Action
Target of Action
It’s known that this compound is a major metabolite of methyl-n-methylanthranilates (mma) .
Mode of Action
It is known to be the compound in which the ester group of MMA is converted . This conversion could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It’s known that this compound is used to detect the metabolic levels of mma in rat liver , suggesting it may play a role in the metabolism of MMA.
Pharmacokinetics
It’s known that this compound is a major metabolite of mma , indicating that it is likely produced in the body during the metabolism of MMA.
Result of Action
Mma, from which this compound is derived, is known to have potential analgesic activity . This suggests that 2-[(Methylamino)methyl]benzoic acid may also contribute to this effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with methylamine. One common method includes the use of benzoic acid, which undergoes a substitution reaction with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters is crucial to achieving high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Methylamino)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid:
Benzoic acid, 2-(methylamino)-, methyl ester: This compound is a methyl ester derivative and shares similar reactivity patterns.
Uniqueness
2-[(Methylamino)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(methylaminomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGNWSDEDOQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478651 | |
Record name | 2-[(Methylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527705-23-3 | |
Record name | 2-[(Methylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70478651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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